1-(4-Butylphenyl)-3-cycloheptylthiourea
Description
1-(4-Butylphenyl)-3-cycloheptylthiourea is a thiourea derivative characterized by a 4-butylphenyl group and a cycloheptyl moiety attached to the thiourea core (N–C(=S)–N). Thioureas are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, due to their ability to engage in hydrogen bonding and hydrophobic interactions. The cycloheptyl group, a seven-membered carbon ring, offers moderate rigidity compared to smaller cyclic systems, which may influence conformational flexibility and binding specificity.
Properties
Molecular Formula |
C18H28N2S |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-cycloheptylthiourea |
InChI |
InChI=1S/C18H28N2S/c1-2-3-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-5-7-10-16/h11-14,16H,2-10H2,1H3,(H2,19,20,21) |
InChI Key |
QOHVLZYPPLLFRS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of 1-(4-Butylphenyl)-3-cycloheptylthiourea with three structurally related analogs from the literature.
Structural and Functional Differences
a. 1-Benzoyl-3-(4-n-butylphenyl)thiourea
- Substituents :
- R1: 4-n-butylphenyl (hydrophobic alkyl chain).
- R2: Benzoyl (electron-withdrawing aromatic group).
- Crystallographic data indicates planar geometry, favoring π-π stacking interactions .
- Comparison :
- Unlike the cycloheptyl group in the target compound, the benzoyl moiety introduces polarity, which may reduce lipid solubility but improve binding to polar active sites.
b. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol Derivative
- Substituents: R1: 3-Chlorophenyl (electron-withdrawing chloro group). R2: Bicyclo[2.2.1]heptane (norbornane-like rigid structure).
- The chloro substituent may direct electrophilic interactions in biological systems .
- Comparison :
- The rigid bicyclic group contrasts with the flexible cycloheptyl ring in the target compound, suggesting differences in conformational adaptability during binding.
c. 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
- Substituents :
- R1: 4-Chlorophenyl (para-chloro substitution).
- R2: Phenyl (simple aromatic group).
- Key Features: Minimal steric bulk compared to butyl or cycloheptyl substituents.
- Comparison :
- The absence of long alkyl or cyclic chains results in lower molecular weight (262.76 g/mol vs. ~302 g/mol for the target compound), likely affecting solubility and bioavailability.
Comparative Data Table
*Calculated based on molecular formulas.
Research Findings and Implications
- Solubility and Lipophilicity :
- Binding Interactions :
- Synthetic Accessibility :
- The linear butyl chain and cycloheptyl group in the target compound may simplify synthesis compared to bicyclic systems , though steric effects during coupling reactions could pose challenges.
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